molecular formula C14H8N2O4 B13937614 1,2-Bis(3-nitrophenyl)acetylene CAS No. 2765-15-3

1,2-Bis(3-nitrophenyl)acetylene

Cat. No.: B13937614
CAS No.: 2765-15-3
M. Wt: 268.22 g/mol
InChI Key: ILLZNTMRBXEUMY-UHFFFAOYSA-N
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Description

1,2-Bis(3-nitrophenyl)acetylene is an organic compound with the molecular formula C14H8N2O4 It is characterized by the presence of two nitrophenyl groups attached to an acetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-nitrophenyl)acetylene can be synthesized through a variety of methods. One common approach involves the coupling of 3-nitrophenylacetylene with a suitable halogenated derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-nitrophenyl)acetylene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Coupling Reactions: The acetylene moiety can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Coupling Reactions: Palladium catalysts, bases like triethylamine, solvents like DMF.

Major Products

    Reduction: 1,2-Bis(3-aminophenyl)acetylene.

    Substitution: Various substituted nitrophenyl derivatives.

    Coupling: Complex acetylene-linked aromatic compounds.

Scientific Research Applications

1,2-Bis(3-nitrophenyl)acetylene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

    Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their biological activity and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-nitrophenyl)acetylene depends on the specific reaction or application. In catalytic processes, the acetylene moiety can coordinate with metal catalysts, facilitating various coupling reactions. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-nitrophenyl)acetylene: Similar structure but with nitro groups in the para position.

    1,2-Bis(2-nitrophenyl)acetylene: Nitro groups in the ortho position.

    1,2-Diphenylacetylene: Lacks nitro groups, leading to different reactivity and applications.

Uniqueness

1,2-Bis(3-nitrophenyl)acetylene is unique due to the specific positioning of the nitro groups, which influences its electronic properties and reactivity

Properties

CAS No.

2765-15-3

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8N2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10H

InChI Key

ILLZNTMRBXEUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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